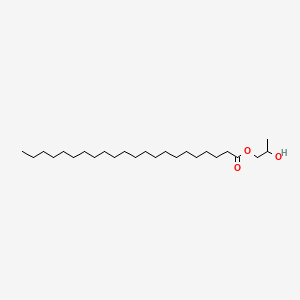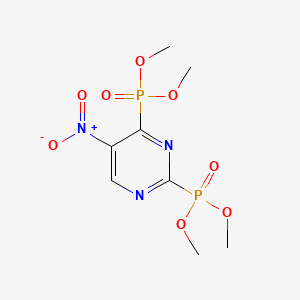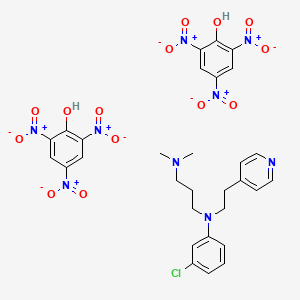
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate is a complex organic compound with a unique structure that includes a pyridine ring, a chlorinated aniline derivative, and a dipicrate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate typically involves multiple steps. The starting materials often include pyridine derivatives and chlorinated aniline compounds. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, controlled heating and cooling cycles, and purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N,N-dimethylaniline
- N’-(3-chlorophenyl)-N,N-dimethyl-N’-(2-pyridin-4-ylethyl)propane-1,3-diamine
Uniqueness
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
97191-93-0 |
|---|---|
Fórmula molecular |
C30H30ClN9O14 |
Peso molecular |
776.1 g/mol |
Nombre IUPAC |
N'-(3-chlorophenyl)-N,N-dimethyl-N'-(2-pyridin-4-ylethyl)propane-1,3-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H24ClN3.2C6H3N3O7/c1-21(2)12-4-13-22(18-6-3-5-17(19)15-18)14-9-16-7-10-20-11-8-16;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-8,10-11,15H,4,9,12-14H2,1-2H3;2*1-2,10H |
Clave InChI |
SKRRMAOJAJJWTI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(CCC1=CC=NC=C1)C2=CC(=CC=C2)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




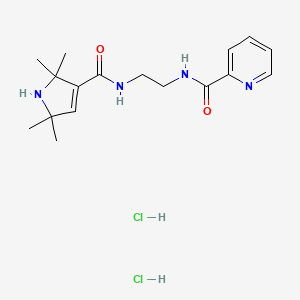
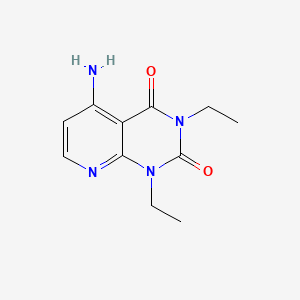
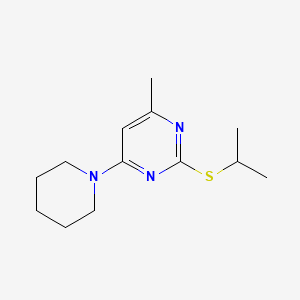
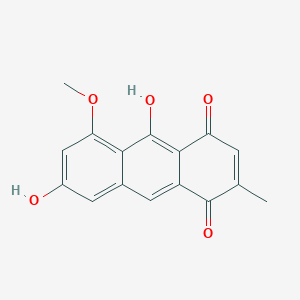
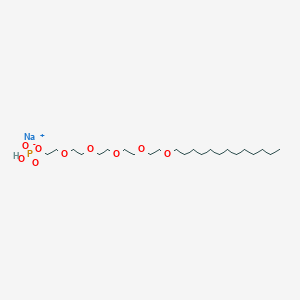


![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)

